molecular formula C10H11ClO4 B1612758 Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate CAS No. 876746-33-7

Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate

Cat. No.: B1612758
CAS No.: 876746-33-7
M. Wt: 230.64 g/mol
InChI Key: WDROVRBYCGCSTE-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate is an organic compound with the molecular formula C10H11ClO4 and a molecular weight of 230.64 g/mol . This compound is characterized by the presence of a chloro-substituted dihydroxyphenyl group attached to a propanoate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate can be synthesized through several methods. One common method involves the reaction of 3-chlorophthalic anhydride with this compound in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in 1,2-dichloroethane under reflux conditions for about 30 minutes . The product is then isolated by crystallization from dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate involves its interaction with specific molecular targets. The chloro and dihydroxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)propanoate
  • Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)propanoate

Uniqueness

Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-15-8(13)5-3-6-2-4-7(12)9(11)10(6)14/h2,4,12,14H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDROVRBYCGCSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C(=C(C=C1)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620556
Record name Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876746-33-7
Record name Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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